molecular formula C13H21N5O2S B389376 2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE

2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE

Cat. No.: B389376
M. Wt: 311.41g/mol
InChI Key: CIUVLAOKVYFLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetrazole ring, a morpholine ring, and a sulfide linkage

Preparation Methods

The synthesis of 2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of the tetrazole ring with a cyclohexyl halide.

    Formation of the Morpholine Ring: This can be synthesized by reacting diethanolamine with a suitable halogenating agent.

    Coupling of the Components: The final step involves coupling the cyclohexyl-tetrazole and morpholine derivatives through a sulfide linkage, typically using a thiol reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the ketone or sulfide groups.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or stability.

    Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE can be compared with similar compounds such as:

    1-cyclohexyl-1H-tetrazol-5-yl 2-(4-morpholinyl)-2-oxoethyl ether: This compound has an ether linkage instead of a sulfide linkage, which may affect its reactivity and stability.

    1-cyclohexyl-1H-tetrazol-5-yl 2-(4-morpholinyl)-2-oxoethyl amine: This compound has an amine group instead of a sulfide group, which may influence its biological activity and solubility.

    1-cyclohexyl-1H-tetrazol-5-yl 2-(4-morpholinyl)-2-oxoethyl ester: This compound has an ester linkage, which may affect its hydrolysis rate and overall stability.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H21N5O2S

Molecular Weight

311.41g/mol

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H21N5O2S/c19-12(17-6-8-20-9-7-17)10-21-13-14-15-16-18(13)11-4-2-1-3-5-11/h11H,1-10H2

InChI Key

CIUVLAOKVYFLDP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3CCOCC3

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3CCOCC3

Origin of Product

United States

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